1-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of pyrazolo[3,4-d]pyrimidine derivatives with benzylamine and pyridine-3-carbaldehyde under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine in dichloromethane.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also act as kinase inhibitors and have been studied for their anticancer properties.
Uniqueness
1-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
IUPAC Name |
1-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7/c1-2-5-14(6-3-1)12-25-18-16(11-23-25)17(20-13-21-18)24-22-10-15-7-4-8-19-9-15/h1-11,13H,12H2,(H,20,21,24)/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYVYKOERSXQCA-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N/N=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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